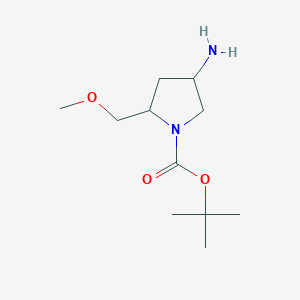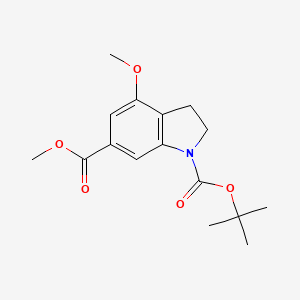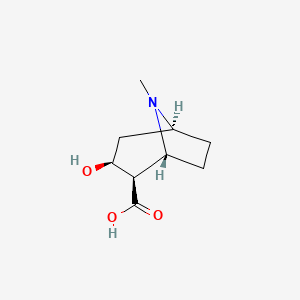
Ecgonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecgonine is a tropane alkaloid found naturally in coca leaves. It is structurally related to cocaine, serving as both a metabolite and a precursor. This compound is a cycloheptane derivative with a nitrogen bridge and is obtained by hydrolysis of cocaine with acids or alkalis. It crystallizes with one molecule of water, and the crystals melt at 198–199°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ecgonine can be synthesized through the hydrolysis of cocaine using acids or alkalis. The hydrolysis process involves breaking down cocaine into this compound and other by-products. The reaction conditions typically involve heating the cocaine in the presence of hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In industrial settings, this compound is produced by extracting coca leaves and subjecting them to hydrolysis. The extracted coca leaves are treated with hydrochloric acid or sodium hydroxide to yield this compound. The resulting this compound is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
Ecgonine undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form iso-ecgonine, which is dextrorotary.
Substitution: This compound can undergo substitution reactions with reagents such as phosphorus pentachloride to form anhydrothis compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Phosphorus pentachloride is commonly used for substitution reactions.
Major Products Formed
Oxidation: Anhydrothis compound and tropidine.
Reduction: Iso-ecgonine.
Substitution: Anhydrothis compound.
Scientific Research Applications
Ecgonine has several scientific research applications, including:
Mechanism of Action
Ecgonine exerts its effects by interacting with various molecular targets and pathways. As a metabolite of cocaine, this compound is involved in the metabolic pathways that break down cocaine in the body. It is also a precursor to other tropane alkaloids, which have various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Cocaine: Structurally related to ecgonine and serves as both a precursor and a metabolite.
Anhydrothis compound: Formed by the oxidation of this compound.
Iso-ecgonine: Formed by the reduction of this compound.
Tropidine: Formed by the elimination of carbon dioxide from anhydrothis compound.
Uniqueness
This compound is unique due to its dual role as both a metabolite and a precursor of cocaine. Its structural features, such as the nitrogen bridge and cycloheptane ring, distinguish it from other tropane alkaloids .
Properties
CAS No. |
876657-17-9 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5-,6+,7-,8+/m0/s1 |
InChI Key |
PHMBVCPLDPDESM-FKSUSPILSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)O |
SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O |
Related CAS |
5796-31-6 (hydrochloride) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B8798735.png)
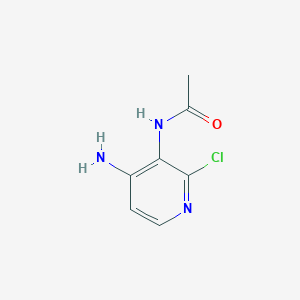
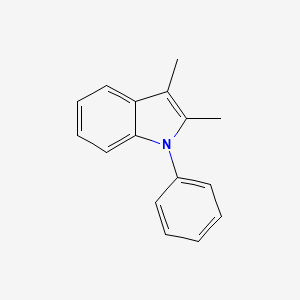
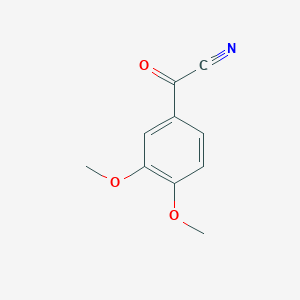
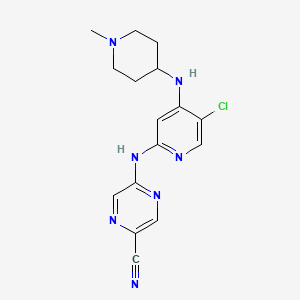
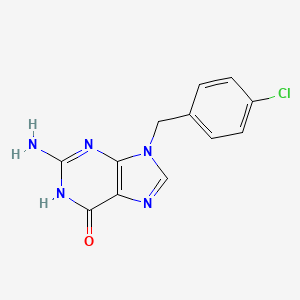
![3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8798769.png)
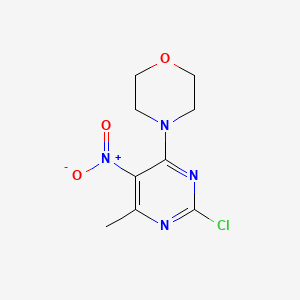
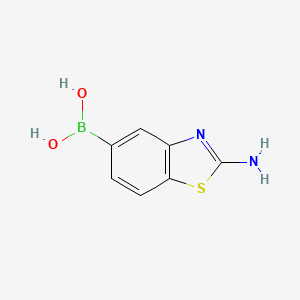
![Ethyl 5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8798795.png)

